Dimethyl[(oxolan-2-yl)methyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[(oxolan-2-yl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorous atom bonded to two methyl groups and an oxolan-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(oxolan-2-yl)methyl]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dimethylchlorophosphine with oxolan-2-ylmethylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[(oxolan-2-yl)methyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Dimethyl[(oxolan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl[(oxolan-2-yl)methyl]phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphine oxide: Similar in structure but contains an oxygen atom bonded to phosphorus.
Diphenylphosphine oxide: Contains phenyl groups instead of methyl groups.
Tris(2-methoxy-5-vinylphenyl)phosphine: A more complex phosphine with additional functional groups.
Uniqueness
Dimethyl[(oxolan-2-yl)methyl]phosphane is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific ligand characteristics .
Eigenschaften
CAS-Nummer |
111997-89-8 |
---|---|
Molekularformel |
C7H15OP |
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
dimethyl(oxolan-2-ylmethyl)phosphane |
InChI |
InChI=1S/C7H15OP/c1-9(2)6-7-4-3-5-8-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HHADYEBXUWWKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)CC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.